molecular formula C24H34BrNO4 B15010648 ethyl 5-(acetyloxy)-2-(bromomethyl)-1-decyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-2-(bromomethyl)-1-decyl-1H-indole-3-carboxylate

Cat. No.: B15010648
M. Wt: 480.4 g/mol
InChI Key: SCENVDDDNVHXQH-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-2-(bromomethyl)-1-decyl-1H-indole-3-carboxylate is a complex organic compound belonging to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-2-(bromomethyl)-1-decyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of the corresponding methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

    Esterification: The ester functional group can be introduced through the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Acetylation: The acetyloxy group can be introduced by reacting the hydroxyl group with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-2-(bromomethyl)-1-decyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

    Hydrolysis: The ester functional group can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form the corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Substitution Reactions: Products include substituted indole derivatives with various functional groups replacing the bromine atom.

    Hydrolysis: Products include the corresponding carboxylic acid and ethanol.

    Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

Ethyl 5-(acetyloxy)-2-(bromomethyl)-1-decyl-1H-indole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s indole core makes it a potential candidate for studying biological processes involving indole derivatives, such as tryptophan metabolism and serotonin signaling.

    Medicine: The compound may have potential therapeutic applications due to its structural similarity to bioactive indole derivatives. It can be explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-2-(bromomethyl)-1-decyl-1H-indole-3-carboxylate depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. The indole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 5-(acetyloxy)-2-(bromomethyl)-1-decyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    5-Bromoindole: A simpler indole derivative with a bromine atom at the 5-position, used as a building block in organic synthesis.

Properties

Molecular Formula

C24H34BrNO4

Molecular Weight

480.4 g/mol

IUPAC Name

ethyl 5-acetyloxy-2-(bromomethyl)-1-decylindole-3-carboxylate

InChI

InChI=1S/C24H34BrNO4/c1-4-6-7-8-9-10-11-12-15-26-21-14-13-19(30-18(3)27)16-20(21)23(22(26)17-25)24(28)29-5-2/h13-14,16H,4-12,15,17H2,1-3H3

InChI Key

SCENVDDDNVHXQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(C=C(C=C2)OC(=O)C)C(=C1CBr)C(=O)OCC

Origin of Product

United States

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